molecular formula C7H6F2O4S2 B6336441 Toluene-2,4-disulfonyl fluoride CAS No. 453-55-4

Toluene-2,4-disulfonyl fluoride

Cat. No.: B6336441
CAS No.: 453-55-4
M. Wt: 256.3 g/mol
InChI Key: ISWRAPUJTQNBBF-UHFFFAOYSA-N
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Description

Toluene-2,4-disulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of two sulfonyl fluoride groups attached to a toluene ring at the 2 and 4 positions. This compound is of significant interest in organic synthesis, chemical biology, and materials science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-2,4-disulfonyl fluoride can be synthesized through various methods. One common approach involves the direct fluorosulfonylation of toluene derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst to facilitate the formation of the sulfonyl fluoride groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These methods are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Toluene-2,4-disulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Toluene-2,4-disulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of toluene-2,4-disulfonyl fluoride involves its reactivity as an electrophilic reagent. The sulfonyl fluoride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to toluene-2,4-disulfonyl fluoride include other sulfonyl fluorides, such as:

  • Methanesulfonyl fluoride
  • Benzenesulfonyl fluoride
  • Trifluoromethanesulfonyl fluoride

Uniqueness

This compound is unique due to the presence of two sulfonyl fluoride groups on the aromatic ring, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

IUPAC Name

4-methylbenzene-1,3-disulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRAPUJTQNBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40772698
Record name 4-Methylbenzene-1,3-disulfonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-55-4
Record name 4-Methylbenzene-1,3-disulfonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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